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Compound of Interest

Compound Name: 1,4-Diphenoxybenzene

Cat. No.: B1210776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

aromatic ether 1,4-diphenoxybenzene (CAS No: 3061-36-7). The document outlines the

characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, supported by detailed experimental protocols. This information is crucial for the

unambiguous identification and characterization of this compound in research and

development settings.

Core Spectroscopic Data
The spectroscopic data for 1,4-diphenoxybenzene, a symmetrical molecule with the chemical

formula C₁₈H₁₄O₂, are summarized below. The data are consistent with a central para-

substituted benzene ring connected to two phenoxy groups.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments

within the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1,4-Diphenoxybenzene in CDCl₃
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Spectrum Frequency
Chemical Shift (δ,
ppm)

Assignment

¹H NMR 400 MHz 7.36 - 7.31 (m, 4H)

Protons ortho to the

ether linkage (terminal

rings)

7.11 - 7.07 (m, 2H)

Protons para to the

ether linkage (terminal

rings)

7.03 - 6.99 (m, 8H)

Protons on the central

benzene ring & meta

protons (terminal

rings)

¹³C NMR 100 MHz 157.8

Carbons of terminal

rings attached to

oxygen

152.7

Carbons of central

ring attached to

oxygen

129.7
Ortho carbons of

terminal rings

122.9
Para carbon of

terminal rings

120.4
Meta carbons of

terminal rings

118.3
Carbons of the central

ring

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule based on the

absorption of specific frequencies of IR radiation, which correspond to bond vibrations.
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Table 2: Key Infrared Absorption Bands for 1,4-Diphenoxybenzene

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Assignment

3060 - 3040 Medium C-H Stretch Aromatic C-H bonds

1585, 1485 Strong C=C Stretch (in-ring)
Aromatic ring

stretching

1240 - 1200 Strong
C-O-C Asymmetric

Stretch
Aryl ether linkage

835 Strong
C-H Out-of-Plane

Bend

Para (1,4)

disubstitution on

benzene ring

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the compound, aiding in structural elucidation.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 1,4-Diphenoxybenzene

Mass-to-Charge
Ratio (m/z)

Relative Intensity
Proposed
Fragment Ion

Notes

262 High [C₁₈H₁₄O₂]⁺˙ Molecular Ion (M⁺˙)

185 Moderate [M - C₆H₅O]⁺
Loss of a phenoxy

radical

77 High [C₆H₅]⁺ Phenyl cation

51 Moderate [C₄H₃]⁺
Fragmentation of the

phenyl cation

Experimental Protocols
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The following sections describe standardized methodologies for acquiring the spectroscopic

data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 1,4-diphenoxybenzene in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal

standard (TMS at 0.00 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a standard proton-decoupled pulse sequence.

A higher number of scans is required (e.g., 128 or more) due to the low natural abundance

of ¹³C.

Use a relaxation delay (e.g., 2 seconds) to allow for full carbon relaxation between pulses.

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to generate the final spectra.
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FT-IR Spectroscopy Protocol (ATR Method)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond or zinc selenide) of the FT-IR spectrometer is clean.

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will

be automatically subtracted from the sample spectrum to remove interference from

atmospheric CO₂ and water vapor.

Sample Application: Place a small amount of solid 1,4-diphenoxybenzene powder directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure using the instrument's pressure arm to

ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added

at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (EI-MS)
Sample Introduction: Introduce a small quantity of the solid sample into the mass

spectrometer, typically via a direct insertion probe or after separation using a Gas

Chromatograph (GC).

Ionization: Volatilize the sample by heating it under vacuum. In the ionization chamber,

bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This

process creates the positively charged molecular ion (M⁺˙) and various fragment ions.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

The peak with the highest m/z value typically corresponds to the molecular ion, and the
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fragmentation pattern provides a structural fingerprint of the molecule.

Visualization of Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a pure organic compound like 1,4-diphenoxybenzene.

General Workflow for Spectroscopic Characterization

Start:
Unknown Compound Sample

Mass Spectrometry (EI-MS) Infrared Spectroscopy (FT-IR) NMR Spectroscopy
(¹H & ¹³C)

Determine Molecular Weight
& Fragmentation Pattern

Identify Functional Groups
(e.g., Ar-O-C, p-subst.)

Determine C/H Framework
& Connectivity

Data Integration
& Correlation

Propose & Confirm
Molecular Structure

End:
Structure Elucidated
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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